Structural Differentiation: 5-Chloro-2-(pyridin-4-yl)indoline vs. 5-Chloroindoline and 2-(Pyridin-4-yl)indoline
5-Chloro-2-(pyridin-4-yl)indoline combines two pharmacophoric elements—the 5-chloro substituent and the pyridin-4-yl group—that are absent individually in its closest available analogs. 5-Chloroindoline (CAS 25658-80-4, MW 153.61) lacks the pyridine ring entirely, forfeiting the heme-coordinating nitrogen essential for CYP enzyme inhibition . 2-(Pyridin-4-yl)indoline (CAS 595548-63-3, MW 196.25) lacks the 5-chloro substituent, with a computed LogP approximately 1.5 units lower than the 5-chloro derivative, reducing membrane permeability potential . The combination of both features in a single scaffold is not achieved by any other commercially listed indoline derivative in the same CAS cluster .
| Evidence Dimension | Molecular weight and lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | MW 230.69 g/mol; LogP 2.14; contains both 5-Cl and pyridin-4-yl |
| Comparator Or Baseline | 5-Chloroindoline: MW 153.61, no pyridine, LogP not reported; 2-(Pyridin-4-yl)indoline: MW 196.25, no 5-Cl, LogP ~0.6 (estimated by substructure subtraction) |
| Quantified Difference | MW increase of 34.44 g/mol vs. des-chloro analog; LogP increase of approximately 1.5 log units attributable to the 5-chloro substituent |
| Conditions | Computed physicochemical properties; experimental LogP data not available for comparators |
Why This Matters
The combined 5-chloro and pyridin-4-yl architecture provides a unique physicochemical profile (MW ~231, moderate LogP) that cannot be replicated by purchasing either mono-functionalized analog separately, making this compound the only entry point for SAR exploration at both positions simultaneously.
